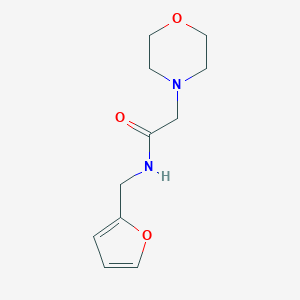![molecular formula C21H38N2 B241795 1,3,3-Trimethyl-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-azabicyclo[3.2.1]octane](/img/structure/B241795.png)
1,3,3-Trimethyl-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3-Trimethyl-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-azabicyclo[3.2.1]octane, also known as WIN 55,212-2, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known to interact with the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, mood, appetite, and sleep. In
Wirkmechanismus
1,3,3-Trimethyl-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-azabicyclo[3.2.1]octane 55,212-2 exerts its effects by interacting with the endocannabinoid system, which comprises of cannabinoid receptors (CB1 and CB2), endogenous ligands (anandamide and 2-arachidonoylglycerol), and enzymes involved in their synthesis and degradation. 1,3,3-Trimethyl-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-azabicyclo[3.2.1]octane 55,212-2 acts as a partial agonist of CB1 and CB2 receptors, which are primarily expressed in the central nervous system and immune cells, respectively. Activation of these receptors by 1,3,3-Trimethyl-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-azabicyclo[3.2.1]octane 55,212-2 results in the modulation of various signaling pathways, leading to the observed physiological effects.
Biochemical and Physiological Effects
1,3,3-Trimethyl-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-azabicyclo[3.2.1]octane 55,212-2 has been shown to have various biochemical and physiological effects. It has been reported to reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Moreover, this compound has been shown to have anxiolytic effects by modulating the activity of the amygdala, a brain region involved in fear and anxiety. Additionally, 1,3,3-Trimethyl-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-azabicyclo[3.2.1]octane 55,212-2 has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,3,3-Trimethyl-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-azabicyclo[3.2.1]octane 55,212-2 in lab experiments is its potency and selectivity towards CB1 and CB2 receptors. This allows for the precise modulation of the endocannabinoid system, leading to more accurate results. However, one of the limitations of using this compound is its lipophilicity, which can result in non-specific binding and distribution in the body.
Zukünftige Richtungen
There are several future directions for the research on 1,3,3-Trimethyl-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-azabicyclo[3.2.1]octane 55,212-2. One of the areas of interest is its potential in treating various neurological disorders such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease. Moreover, the development of more potent and selective synthetic cannabinoids could lead to the discovery of novel therapeutic agents. Additionally, further research is needed to understand the long-term effects of 1,3,3-Trimethyl-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-azabicyclo[3.2.1]octane 55,212-2 on the endocannabinoid system and its potential for abuse.
Conclusion
In conclusion, 1,3,3-Trimethyl-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-azabicyclo[3.2.1]octane 55,212-2 is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound interacts with the endocannabinoid system, leading to various biochemical and physiological effects. Its potency and selectivity towards CB1 and CB2 receptors make it a valuable tool for lab experiments. However, further research is needed to fully understand its therapeutic potential and long-term effects.
Synthesemethoden
The synthesis of 1,3,3-Trimethyl-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-azabicyclo[3.2.1]octane 55,212-2 involves the condensation of 1,3,3-trimethyl-2-methyleneindoline with 6-bromo-1,3,3-trimethyl-2-azabicyclo[3.2.1]octane in the presence of a base such as potassium carbonate. This reaction results in the formation of the intermediate compound, which is then treated with methyl iodide to obtain the final product. The yield of this synthesis method is reported to be around 30%.
Wissenschaftliche Forschungsanwendungen
1,3,3-Trimethyl-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-azabicyclo[3.2.1]octane 55,212-2 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and neuroprotective effects in various preclinical models. Moreover, this compound has been investigated for its potential in treating various neurological disorders such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Produktname |
1,3,3-Trimethyl-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-azabicyclo[3.2.1]octane |
|---|---|
Molekularformel |
C21H38N2 |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
3,3,5-trimethyl-7-[(3,3,5-trimethyl-7-azabicyclo[3.2.1]octan-7-yl)methyl]-7-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C21H38N2/c1-18(2)7-16-9-20(5,11-18)13-22(16)15-23-14-21(6)10-17(23)8-19(3,4)12-21/h16-17H,7-15H2,1-6H3 |
InChI-Schlüssel |
ZZXYJYCEOKXSBN-UHFFFAOYSA-N |
SMILES |
CC1(CC2CC(C1)(CN2CN3CC4(CC3CC(C4)(C)C)C)C)C |
Kanonische SMILES |
CC1(CC2CC(C1)(CN2CN3CC4(CC3CC(C4)(C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone](/img/structure/B241727.png)
![N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B241728.png)
![1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B241732.png)

![Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B241759.png)
![2-(1H-benzo[d]imidazol-2-yl)-N-phenethylbenzamide](/img/structure/B241762.png)





